Aprotinin is a monomeric globular polypeptide derived primarily from bovine lung tissue. It has a molecular weight of approximately 6512 Da and consists of 58 amino acid residues arranged in a specific sequence that enables it to adopt a stable tertiary structure characterized by three disulfide bonds. This structure classifies it as a member of the Kunitz-type serine protease inhibitor family, which plays a critical role in regulating proteolytic enzymes in biological systems. The amino acid composition includes a significant number of positively charged lysine and arginine residues, contributing to its basic nature and functionality in inhibiting serine proteases such as trypsin, chymotrypsin, and plasmin .
Aprotinin functions primarily as a competitive inhibitor of serine proteases. Its mechanism involves the formation of reversible enzyme-inhibitor complexes with target proteases, effectively blocking their active sites. Key reactions include:
Aprotinin exhibits significant biological activity related to its role in modulating inflammatory responses, particularly during surgical procedures such as cardiopulmonary bypass. Its inhibitory action on serine proteases leads to:
The synthesis of aprotinin can occur through several methods:
Aprotinin has various applications across medical and research fields:
Studies have shown that aprotinin interacts with several biological systems:
Aprotinin shares similarities with other serine protease inhibitors but possesses unique features that distinguish it within this class. Below are some comparable compounds:
| Compound Name | Source | Unique Features |
|---|---|---|
| Bovine Pancreatic Trypsin Inhibitor (BPTI) | Bovine pancreas | Classic example; strong inhibitor of trypsin specifically. |
| Soybean Trypsin Inhibitor | Soybean seeds | Broad-spectrum inhibition; often used in research. |
| Serpin Family (e.g., Alpha-1 Antitrypsin) | Human plasma | Inhibits various serine proteases; involved in inflammation regulation. |
| Elastase Inhibitors (e.g., Neutrophil Elastase Inhibitor) | Various sources | Target specific elastases; important in lung function regulation. |
Aprotinin's distinct structural characteristics and its ability to inhibit multiple serine proteases make it particularly valuable in clinical settings where modulation of inflammatory responses is critical . Its high specificity for certain enzymes further enhances its utility compared to broader-spectrum inhibitors like soybean trypsin inhibitor.